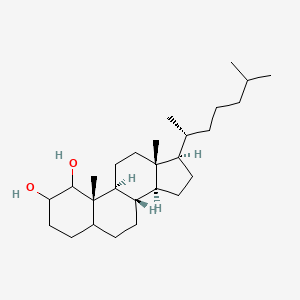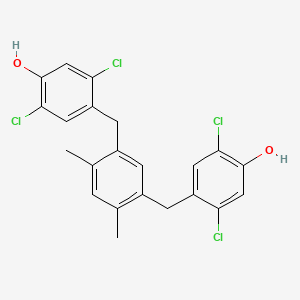
(4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) is a complex organic compound characterized by its unique structure, which includes multiple phenolic and chlorinated groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethyl-m-phenylenedimethylene with 2,5-dichlorophenol under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as gas chromatography and mass spectrometry ensures the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions may produce less chlorinated phenolic compounds.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated phenols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various chlorinated phenols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) is used as a precursor for synthesizing more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential antimicrobial properties. Its ability to disrupt microbial cell walls makes it a candidate for developing new antibiotics.
Medicine
In medicine, (4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) is explored for its potential use in drug development. Its unique chemical properties may allow it to interact with specific biological targets, leading to new therapeutic agents.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cell membranes, leading to antimicrobial effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenol: A simpler chlorinated phenol with similar antimicrobial properties.
4,4’-Methylenebis(2,6-dichlorophenol): Another related compound with similar structural features.
Uniqueness
(4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) stands out due to its unique combination of methyl and chlorinated groups, which confer specific chemical and biological properties. Its complex structure allows for diverse applications and makes it a valuable compound in various fields.
Conclusion
(4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a subject of ongoing research and development.
Propiedades
Número CAS |
64059-32-1 |
|---|---|
Fórmula molecular |
C22H18Cl4O2 |
Peso molecular |
456.2 g/mol |
Nombre IUPAC |
2,5-dichloro-4-[[5-[(2,5-dichloro-4-hydroxyphenyl)methyl]-2,4-dimethylphenyl]methyl]phenol |
InChI |
InChI=1S/C22H18Cl4O2/c1-11-3-12(2)14(6-16-8-20(26)22(28)10-18(16)24)4-13(11)5-15-7-19(25)21(27)9-17(15)23/h3-4,7-10,27-28H,5-6H2,1-2H3 |
Clave InChI |
DHWCRAYNPWXNFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1CC2=CC(=C(C=C2Cl)O)Cl)CC3=CC(=C(C=C3Cl)O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
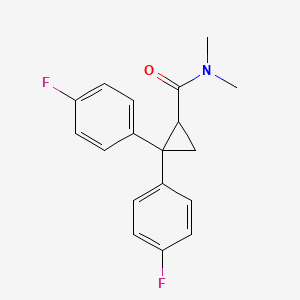
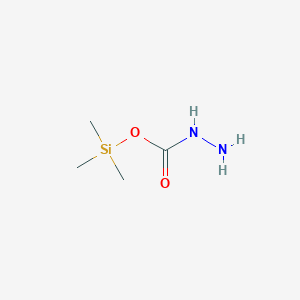
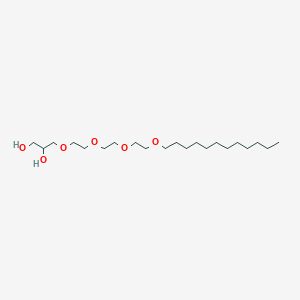


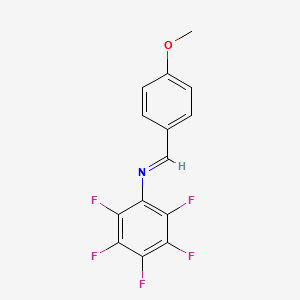
![Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14498165.png)

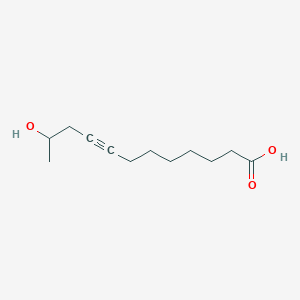

![{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol](/img/structure/B14498190.png)
